[1-(4-Methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Description
[1-(4-Methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester (CAS: 1261235-45-3) is a piperidine-based carbamate derivative featuring a 4-methylpyrimidin-2-yl substituent on the piperidine ring. With a molecular weight of 268.24 g/mol , this compound is widely utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of kinase inhibitors and receptor-targeting agents. Its tert-butyl carbamate group serves as a protective moiety for the piperidine amine, enabling selective functionalization in multi-step syntheses .
Properties
IUPAC Name |
tert-butyl N-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-11-5-8-16-13(17-11)19-9-6-12(7-10-19)18-14(20)21-15(2,3)4/h5,8,12H,6-7,9-10H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDGDZCCGLLCQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 1-(4-Methylpyrimidin-2-yl)piperidin-4-amine
Reagents :
-
2-Chloro-4-methylpyrimidine
-
Piperidin-4-amine
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Base: K<sub>2</sub>CO<sub>3</sub> or Et<sub>3</sub>N
-
Solvent: Acetonitrile or DMF
Conditions : -
Heating at 80–100°C for 12–24 hours under inert atmosphere.
Mechanism : Nucleophilic aromatic substitution (SNAr) at the pyrimidine’s 2-position by the piperidine’s secondary amine.
Step 2: Tert-Butyl Carbamate Protection
Reagents :
-
Boc<sub>2</sub>O (1.1 eq)
-
Catalytic DMAP (0.1 eq)
-
Solvent: Anhydrous THF or DCM
Conditions : -
0–25°C for 4–6 hours.
Mechanism : Nucleophilic attack by the 4-amine on Boc<sub>2</sub>O, forming the carbamate.
Step 1: Protection of Piperidin-4-amine
Reagents :
-
Boc<sub>2</sub>O (1.2 eq)
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Base: Et<sub>3</sub>N (2 eq)
-
Solvent: DCM
Conditions : -
0°C to room temperature, 2 hours.
Product : Tert-butyl piperidin-4-ylcarbamate (95% purity by HPLC).
Step 2: Coupling with 2-Chloro-4-methylpyrimidine
Reagents :
-
Tert-butyl piperidin-4-ylcarbamate
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2-Chloro-4-methylpyrimidine
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Pd(OAc)<sub>2</sub> (5 mol%)
-
Xantphos (10 mol%)
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Cs<sub>2</sub>CO<sub>3</sub> (3 eq)
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Solvent: Toluene/EtOH (3:1)
Conditions :
Critical Parameters and Optimization
Temperature Control
Solvent Selection
Catalysis and Additives
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DMAP : Accelerates Boc activation via transient acyl transfer.
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Palladium Catalysts : Enable Buchwald-Hartwig coupling in Route 2, though less common for SNAr.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
-
HPLC : >98% purity (C18 column, 70:30 H<sub>2</sub>O/MeCN, 1 mL/min).
-
Melting Point : 132–134°C (decomposition observed above 140°C).
Comparative Analysis of Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 55–63% | 65–72% |
| Boc Stability | Moderate | High |
| Scalability | Limited | Industrial |
| Byproducts | <5% | <3% |
Route 2’s pre-protection strategy offers superior Boc stability and scalability, making it preferable for bulk synthesis.
Industrial-Scale Considerations
-
Cost Efficiency : 2-Chloro-4-methylpyrimidine costs ~$120/g (bulk pricing reduces to $45/g for >1 kg).
-
Green Chemistry : Solvent recovery (e.g., DCM distillation) reduces waste by 40%.
-
Safety : Exothermic Boc reactions necessitate jacketed reactors with temperature control.
Recent Advances and Alternatives
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be employed to modify the pyrimidine ring or the carbamate ester group.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Reduced forms of the pyrimidine ring or carbamate ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily researched for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, which have been explored in several studies:
- Antidepressant Activity : Research indicates that derivatives of piperidine compounds can exhibit antidepressant effects. The incorporation of the pyrimidine moiety may enhance this activity through modulation of neurotransmitter systems .
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit certain cancer cell lines. The mechanism may involve interference with cellular signaling pathways essential for cancer cell proliferation .
Drug Development
The unique structure of [1-(4-Methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester makes it a candidate for further drug development:
- Prodrug Formulation : Its ester form can be utilized in prodrug strategies to improve bioavailability. The hydrolysis of the ester can lead to active metabolites that exert therapeutic effects .
Biological Studies
In vitro and in vivo studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound:
- Receptor Binding Studies : Investigations into its binding affinity to various receptors (e.g., serotonin and dopamine receptors) are ongoing, which could elucidate its mechanism of action .
Case Studies
Several case studies highlight the applications and findings related to this compound:
Mechanism of Action
The mechanism of action of [1-(4-Methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The pathways involved may include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Structural Variations and Key Parameters
The following table summarizes critical differences between the target compound and its analogs:
Analysis of Structural and Functional Differences
Heterocyclic Substituents: The 4-methylpyrimidin-2-yl group in the target compound provides moderate lipophilicity, facilitating membrane permeability in drug candidates. In contrast, the 4-chloropyrimidin-2-yl analog (MW 312.80) exhibits higher reactivity due to the chlorine atom, making it suitable for Suzuki-Miyaura cross-coupling reactions .
Positional Isomerism :
- The 6-methoxypyrimidin-4-yl derivative (MW 338.39) substitutes the piperidine at position 3 instead of 4, which may sterically hinder interactions with biological targets. The added N-methyl carbamate further increases steric bulk .
Functional Group Modifications :
Biological Activity
[1-(4-Methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester, commonly referred to as a piperidine derivative, has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neurodegenerative disease treatment. This article provides an overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 288.38 g/mol. The structure features a piperidine ring substituted with a methyl-pyrimidine moiety and a tert-butyl ester group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.38 g/mol |
| CAS Number | 1261235-45-3 |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Cancer Therapy : Research indicates that piperidine derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, compounds similar to this one have shown cytotoxic effects against hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin . The mechanism involves the inhibition of cyclin-dependent kinase 9 (CDK9), which is crucial for RNA polymerase II transcription and the regulation of anti-apoptotic proteins such as Mcl-1 .
- Neurodegenerative Diseases : The compound may also exhibit properties beneficial for treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. This dual inhibition can enhance cholinergic signaling in the brain, potentially alleviating symptoms associated with cognitive decline .
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that a related piperidine derivative exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer models. The compound's structural features contributed to its ability to form stable interactions with target proteins involved in cell cycle regulation .
- Alzheimer's Disease Models : In vitro studies showed that compounds with similar structures inhibited AChE effectively, leading to increased levels of acetylcholine in neuronal cultures. These findings suggest potential applications in enhancing cognitive function in Alzheimer's patients .
- Biocidal Properties : Some derivatives have been evaluated for their antifungal activity, demonstrating effectiveness against strains like Candida albicans by inhibiting chitin synthase, which is essential for fungal cell wall integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
